4-Feruloylquinic acid

Description

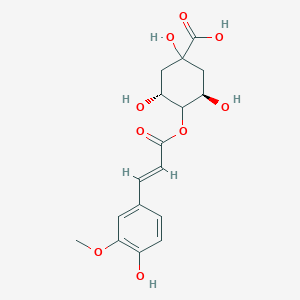

4-O-feruloyl-D-quinic acid is a natural product found in Coffea canephora and Coptis japonica with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Feruloylquinic Acid: Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Feruloylquinic acid (4-FQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed between ferulic acid and quinic acid. As a member of this significant class of dietary polyphenols, 4-FQA has garnered interest for its potential antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 4-Feruloylquinic acid, detailed experimental protocols for its quantification, and an exploration of its potential biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is found in a variety of plant-based foods and beverages. The concentration of this compound can vary significantly depending on the plant species, variety, maturity, and processing methods.

Primary Natural Sources

Coffee beans are a major dietary source of this compound, with concentrations varying between green and roasted beans.[1][2][3] The roasting process can lead to a decrease in the overall content of feruloylquinic acids.[2] Fruits from the Prunus genus, such as plums, apricots, and peaches, are also notable sources of this compound.[4][5][6][7] Other fruits and vegetables, including avocado and various cruciferous vegetables, contain measurable amounts of this compound.[8]

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound found in various natural sources. It is important to note that values can differ based on the analytical methods used, the specific cultivar, and growing conditions.

| Natural Source | Plant Part | Concentration | Reference |

| Coffee | |||

| Coffea arabica (Green Beans) | Beans | ~0.8 - 1.2 mg/g | [1][9] |

| Coffea canephora (Robusta, Green Beans) | Beans | ~1.5 - 2.5 mg/g | [1][9] |

| Roasted Coffee Brew | Brew | 8.57 mg/100 ml | [10] |

| Fruits | |||

| Avocado (Persea americana) | Pulp | 0.67 - 0.81 mg/100g dry matter | [11] |

| Plum (Prunus domestica & Prunus salicina) | Fruit | Detected, but not quantified | [4][7][12] |

| Apricot (Prunus armeniaca) | Fruit | Detected, but not quantified | [5][13] |

| Peach (Prunus persica) | Fruit | Detected, but not quantified | [5][14] |

| Sweet Cherry (Prunus avium) | Fruit | Detected, but not quantified | [15] |

| Vegetables | |||

| Broccoli (Brassica oleracea var. italica) | Florets | ~1.5 µg/g dry weight | [8] |

| Cabbage (Brassica oleracea var. capitata) | Leaves | ~2.0 µg/g dry weight | [8] |

| Cauliflower (Brassica oleracea var. botrytis) | Florets | ~3.0 µg/g dry weight | [8] |

| Kale (Brassica oleracea var. sabellica) | Leaves | ~1.8 µg/g dry weight | [8] |

Experimental Protocols

Accurate quantification of this compound in complex biological matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common techniques employed.

Extraction of this compound from Plant Material

Objective: To extract phenolic compounds, including this compound, from a solid plant matrix.

Materials:

-

Lyophilized and powdered plant material

-

Methanol (HPLC grade)

-

Water (deionized)

-

Hexane (for defatting, optional)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.2 µm syringe filters

Protocol:

-

Defatting (for high-lipid samples): Weigh 2 g of the lyophilized plant powder and extract with 20 mL of hexane to remove lipids. Discard the hexane phase.

-

Extraction: To the plant material, add 15 mL of a methanol/water solution (80:20, v/v).

-

Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to facilitate cell wall disruption and extraction.

-

Centrifugation: Centrifuge the mixture at 1000 x g for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant pellet to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial extraction solvent (methanol/water, 80:20, v/v).

-

Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an HPLC vial for analysis.[11]

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 320 nm (for feruloyl esters).

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered plant extract.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis and Potential Biological Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. The final step involves the esterification of feruloyl-CoA with quinic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[16][17][18]

References

- 1. Comprehensive Analysis of Metabolites in Brews Prepared from Naturally and Technologically Treated Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of coffee beans roasting on its chemical composition | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

- 3. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nyshs.org [nyshs.org]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-O-Feruloylquinic acid | C17H20O9 | CID 10177048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 11. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal-imab-bg.org [journal-imab-bg.org]

- 13. Content of Phenolic Compounds and Antioxidant Capacity in Fruits of Apricot Genotypes [mdpi.com]

- 14. Phenolic profiling of peach (Prunus persica [L.] Batsch) fruit, twigs, and leaves using high-resolution UHPLC-Orbitrap-MS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Valorisation of Prunus avium L. By-Products: Phenolic Composition and Effect on Caco-2 Cells Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Uncovering the Role of Hydroxycinnamoyl Transferase in Boosting Chlorogenic Acid Accumulation in Carthamus tinctorius Cells under Methyl Jasmonate Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 4-Feruloylquinic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid is a significant secondary metabolite in plants, belonging to the hydroxycinnamic acid ester family. These compounds play crucial roles in plant defense mechanisms, acting as antioxidants and precursors to lignin. In the context of human health, this compound and related compounds are of increasing interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the general phenylpropanoid pathway. The core pathway involves three key enzymes: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), p-coumaroyl 5-O-shikimate/quinate 3'-hydroxylase (C3'H), and Caffeoyl-CoA O-methyltransferase (CCoAOMT).

The biosynthesis begins with the formation of p-coumaroyl-CoA from phenylalanine. The pathway to this compound then proceeds as follows:

-

Esterification: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate.[1][2]

-

Hydroxylation: The cytochrome P450 enzyme, p-coumaroyl 5-O-shikimate/quinate 3'-hydroxylase (C3'H), hydroxylates p-coumaroyl quinate at the 3-position of the aromatic ring to produce caffeoyl quinate (chlorogenic acid).[1][3][4]

-

Methylation: Finally, Caffeoyl-CoA O-methyltransferase (CCoAOMT) is thought to be involved in the methylation of the 3-hydroxyl group of a caffeoyl intermediate to a feruloyl group. While CCoAOMT primarily acts on CoA esters, its involvement in the feruloylation of quinic acid likely proceeds through the conversion of caffeoyl quinate back to caffeoyl-CoA by HCT, followed by methylation to feruloyl-CoA, and a subsequent transfer of the feruloyl group to quinic acid, which can also be catalyzed by HCT.[1][5]

Biosynthesis pathway of this compound.

Quantitative Data

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Plant Source | Substrate(s) | Km (µM) | kcat (s-1) or Vmax | Reference(s) |

| HCT | Physcomitrella patens | p-coumaroyl-CoA | 220 | 5.1 | [6] |

| Quinate | - | - | [6] | ||

| C3'H | Cassava | p-coumaroyl shikimate | - | 10 (turnover rate, min-1) | [3] |

| CCoAOMT | Parsley | Caffeoyl-CoA | - | - | [7][8] |

| S-adenosyl-L-methionine | - | - | [7][8] |

Metabolite Concentrations

The concentration of this compound and its precursors can vary significantly between plant species and tissues.

| Compound | Plant/Tissue | Concentration | Reference(s) |

| This compound | Coffee beverage (filter) | 8.57 mg/100 ml | [9] |

| Coffee silverskin | 143 mg/100 g | [10] | |

| p-Coumaroyl quinate | Walnut leaves | Varies with season | [11] |

| Caffeoyl quinate | Coffee silverskin | 432 mg/100 g (total caffeoylquinic acids) | [10] |

Experimental Protocols

Plant Sample Preparation for Metabolite and Enzyme Analysis

Proper sample preparation is critical for accurate quantification of metabolites and measurement of enzyme activity.

Materials:

-

Plant tissue (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction buffer (for enzymes, e.g., Tris-HCl buffer with protease inhibitors; for metabolites, e.g., methanol/water mixture)[12][13]

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[13]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

For metabolite extraction, add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue, vortex thoroughly, and incubate on ice.[14]

-

For enzyme extraction, add a pre-chilled protein extraction buffer to the powdered tissue and homogenize.[12]

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant. For metabolite analysis, the supernatant can be directly analyzed or further purified. For enzyme assays, the supernatant contains the crude enzyme extract.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC or UPLC analysis.[15]

General workflow for plant sample preparation.

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) Enzyme Assay

This protocol is adapted from methods used for UPLC-MS-based analysis of HCT activity.

Materials:

-

Crude enzyme extract

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

p-coumaroyl-CoA

-

Quinic acid

-

UPLC-MS system

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, p-coumaroyl-CoA, and quinic acid.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the crude enzyme extract.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., acid) or by heat inactivation.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by UPLC-MS to quantify the formation of p-coumaroyl quinate.

p-Coumaroyl 5-O-Shikimate/Quinate 3'-Hydroxylase (C3'H) Enzyme Assay

C3'H is a membrane-bound cytochrome P450 enzyme, requiring microsomal preparations for activity assays.

Materials:

-

Microsomal fraction isolated from plant tissue

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

p-coumaroyl quinate (substrate)

-

HPLC-DAD or LC-MS system

Protocol:

-

Isolate microsomes from plant tissue by differential centrifugation.

-

Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and NADPH.[16]

-

Pre-incubate the mixture at the assay temperature (e.g., 28°C).[16]

-

Start the reaction by adding the substrate, p-coumaroyl quinate.

-

Incubate for a defined time, with shaking.

-

Terminate the reaction by adding an acid (e.g., acetic acid).[16]

-

Analyze the reaction products by HPLC-DAD or LC-MS to detect and quantify the formation of caffeoyl quinate.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Enzyme Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a caffeoyl substrate.

Materials:

-

Crude or purified enzyme extract

-

Tris-HCl buffer (pH 7.5)

-

Caffeoyl-CoA

-

S-adenosyl-L-methionine (SAM)

-

HPLC-DAD system

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, Caffeoyl-CoA, and SAM.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a set time.

-

Stop the reaction, for example, by adding acid.

-

Analyze the mixture by HPLC-DAD, monitoring the decrease in the caffeoyl-CoA peak and the appearance of the feruloyl-CoA peak.

Quantification of this compound by UPLC-MS/MS

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[17][18][19]

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size).[18]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[17][19]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 0.3-0.5 mL/min.[19]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of this compound ([M-H]-) to a specific product ion. The exact m/z values should be determined using a pure standard.[17]

Quantification:

-

Generate a calibration curve using a certified standard of this compound at various concentrations.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

References

- 1. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Knockdown of p-Coumaroyl Shikimate/Quinate 3′-Hydroxylase Delays the Occurrence of Post-Harvest Physiological Deterioration in Cassava Storage Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutating alfalfa COUMARATE 3-HYDROXYLASE using multiplex CRISPR/Cas9 leads to reduced lignin deposition and improved forage quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of caffeoyl-coenzyme a-specific 3-o-methyltransferase from elicited parsley cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Characterization of Caffeoyl-Coenzyme A-Specific 3-O-Methyltransferase from Elicited Parsley Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concentration data for this compound in Coffee beverage [Filter] - Phenol-Explorer [phenol-explorer.eu]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Plant Tissue Handling Protocols for Proteomics Research - Creative Proteomics [creative-proteomics.com]

- 14. cris.unibo.it [cris.unibo.it]

- 15. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 16. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]

- 19. japsonline.com [japsonline.com]

The Biological Role of 4-Feruloylquinic Acid in Coffee Beans: A Technical Whitepaper

Abstract

4-O-Feruloylquinic acid (4-FQA), a prominent member of the feruloylquinic acids (FQAs), is a key bioactive compound found in coffee beans. As a type of chlorogenic acid (CGA), it plays a multifaceted role that extends from the coffee plant's physiology to the sensory and potential health attributes of the final brewed beverage. This technical guide provides an in-depth examination of the biological significance of 4-FQA, detailing its biosynthesis, concentration dynamics during processing, antioxidant capabilities, and contribution to coffee's flavor profile. The document includes structured data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

Coffee is a complex matrix of over a thousand chemical compounds, many of which are bioactive. Among these, chlorogenic acids (CGAs) are a major class of phenolic compounds, representing esters of certain hydroxycinnamic acids (like caffeic and ferulic acid) with quinic acid.[1][2][3] Feruloylquinic acids (FQAs) are a significant subgroup of CGAs, and their isomers, including 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA), are found in varying concentrations in coffee beans.[4]

4-FQA, specifically, contributes to the chemical fingerprint of green coffee beans and is a precursor to various compounds formed during roasting. Its biological role is primarily associated with its potent antioxidant activity and its influence on the sensory characteristics of coffee, such as bitterness and astringency.[1][5] Understanding the journey of 4-FQA from biosynthesis in the coffee plant to its degradation and transformation during processing is crucial for harnessing its potential benefits in food science and pharmacology.

Biosynthesis of Feruloylquinic Acids

The biosynthesis of 4-FQA originates from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of various phenolic compounds. The process begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate. This intermediate is then used to acylate quinic acid, forming p-coumaroylquinic acid. Subsequent hydroxylation and methylation steps on the aromatic ring of the p-coumaroyl moiety lead to the formation of caffeoylquinic acids (CQAs) and finally feruloylquinic acids (FQAs).[6] The esterification position on the quinic acid ring determines the specific isomer (e.g., 3-, 4-, or 5-FQA).

References

- 1. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. iris.unito.it [iris.unito.it]

- 4. Evolution in Caffeoylquinic Acid Content and Histolocalization During Coffea canephora Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]

4-Feruloylquinic Acid: A Technical Guide on its Chemistry, Biosynthesis, and Biological Significance in Relation to Chlorogenic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-feruloylquinic acid, a significant member of the chlorogenic acid family. It details the chemical relationship between this compound and other chlorogenic acids, outlines their common biosynthetic pathway, and presents a comparative analysis of their biological activities. This document consolidates key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical biochemical pathways to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction: Defining Chlorogenic Acids and the Position of this compound

Chlorogenic acids (CGAs) are a major class of phenolic compounds found throughout the plant kingdom, formed through the esterification of a trans-hydroxycinnamic acid with quinic acid.[1][2] The primary hydroxycinnamic acids involved are caffeic acid, ferulic acid, and p-coumaric acid.[1] This results in several classes of CGAs, including caffeoylquinic acids (CQAs), feruloylquinic acids (FQAs), and p-coumaroylquinic acids (p-CoQAs).[3] Dicaffeoylquinic acids (diCQAs) are also a significant subgroup.[4]

4-O-Feruloylquinic acid, the subject of this guide, is a specific isomer of FQA where ferulic acid is esterified to the hydroxyl group at position 4 of the quinic acid molecule.[5] While CQAs, such as 5-O-caffeoylquinic acid (often referred to simply as chlorogenic acid), are typically the most abundant, FQAs are also important constituents in many plant sources, including coffee.[6][7] The structural diversity among these compounds, arising from the type of hydroxycinnamic acid and the esterification position on the quinic acid ring, leads to a range of biological activities.[6]

Biosynthesis of Chlorogenic Acids

The biosynthesis of chlorogenic acids, including this compound, originates from the phenylpropanoid pathway. This intricate pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of trans-cinnamic acid, which is then hydroxylated to form p-coumaric acid. This serves as a key intermediate that can be further modified to produce various hydroxycinnamic acids. These acids are then activated to their coenzyme A (CoA) esters, such as p-coumaroyl-CoA.[8][9]

The final step in the formation of the basic chlorogenic acid structure involves the transfer of the hydroxycinnamoyl group from its CoA ester to quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[9][10] The specific feruloyl moiety of this compound is derived from further enzymatic modifications within the phenylpropanoid pathway.

Biological Activities and Quantitative Data

Both this compound and related chlorogenic acids exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most extensively studied.[11][12] These activities are attributed to their phenolic structures, which enable them to act as potent free radical scavengers.[6]

Antioxidant Activity

The antioxidant capacity of these compounds can be quantified using various in vitro assays. The data below summarizes the reported antioxidant activities of feruloylquinic acid isomers.

| Compound | Assay | IC50 Value | Reference |

| 3-Feruloylquinic acid | ABTS Radical Scavenging | 0.017 mg/mL | [11] |

| 3-Feruloylquinic acid | Hydroxy Radical Scavenging | 0.49 mg/mL | [11] |

| 3-Feruloylquinic acid | DPPH Radical Scavenging | 0.06 mg/mL | [11] |

Anti-inflammatory Activity

Feruloylquinic acids have demonstrated significant anti-inflammatory effects.[11] This is often assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays. For instance, 3-Feruloylquinic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced mRNA expression of several key inflammatory markers in RAW 264.7 macrophage cells.[11] Ferulic acid, the parent hydroxycinnamic acid of FQAs, exerts its anti-inflammatory effects through the modulation of signaling pathways like NF-κB and MAPK.[13]

| Compound | Cell Line | Treatment | Effect | Reference |

| 3-Feruloylquinic acid | RAW 264.7 | 1-400 µg/mL (24h) with LPS | Inhibition of mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB | [11] |

Experimental Protocols

Quantification of this compound and other Chlorogenic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of chlorogenic acid isomers.[14][15]

Sample Preparation (from Coffee Beans): [14]

-

Weigh 2 grams of ground coffee sample into a 250 mL beaker.

-

Add 100 mL of distilled water.

-

Boil the mixture for 5 minutes with continuous stirring.

-

Cool the brewed coffee sample and filter the solution through a 0.45 µm filter paper.

-

The clear filtrate, with appropriate dilution, is used for HPLC analysis.

HPLC Conditions: [14]

-

Column: Reverse phase C18 (ODS), 250 x 4.6 mm.

-

Mobile Phase: A gradient of water, acetic acid, and methanol. A typical composition is water:acetic acid:methanol (799:1:200 v/v/v).

-

Flow Rate: 1 mL/min.

-

Detector: Photodiode array (PDA) set at the maximum absorption wavelength for the compounds of interest (e.g., 278 nm or 330 nm).[14][15]

-

Injection Volume: 20 µl.

-

Quantification: Based on a calibration curve generated from pure standards of the respective chlorogenic acid isomers.

In Vitro Antioxidant Activity Assays

Several methods are commonly employed to assess the antioxidant potential of phenolic compounds.[16][17]

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay: [18]

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

Add 1 mL of the DPPH solution to 2.5 mL of the test extract dissolved in ethanol at various concentrations (e.g., 10-100 µg/mL).

-

Allow the reaction mixture to stand at room temperature in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution with the sample compared to the control (DPPH solution without sample).

Total Phenolic Content (Folin-Ciocalteu Method): [16][19]

-

Mix the plant extract with Folin-Ciocalteu reagent.

-

After a short incubation period, add a saturated sodium carbonate solution to the mixture.

-

Incubate the reaction mixture in the dark for a specified time (e.g., 2 hours).

-

Measure the absorbance at 760 nm.

-

The total phenolic content is determined from a calibration curve prepared with a standard, typically gallic acid, and expressed as mg of gallic acid equivalents (GAE) per gram of extract.

Signaling Pathways Modulated by Feruloylquinic Acid and Related Compounds

The anti-inflammatory effects of feruloylquinic acids and their parent compound, ferulic acid, are mediated through the modulation of key intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[13][20]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[11] Ferulic acid and its derivatives can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[20]

Conclusion

This compound is a noteworthy member of the chlorogenic acid family with significant antioxidant and anti-inflammatory properties. Its chemical structure, shared biosynthetic pathway with other chlorogenic acids, and biological activities make it a compound of interest for further research and potential therapeutic applications. The standardized protocols for quantification and activity assessment provided in this guide offer a foundation for comparative studies and the exploration of its pharmacological potential. Understanding the molecular mechanisms, such as the inhibition of the NF-κB pathway, will be crucial in developing novel drugs and functional foods.

References

- 1. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]

- 2. ninho.inca.gov.br [ninho.inca.gov.br]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-O-Feruloylquinic acid | C17H20O9 | CID 10177048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chlorogenic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Feruloylquinic acid | CymitQuimica [cymitquimica.com]

- 13. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usa-journals.com [usa-journals.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assessment-of-antioxidant-activity-by-using-different-in-vitro-methods - Ask this paper | Bohrium [bohrium.com]

- 18. rjptonline.org [rjptonline.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Characterization of 4-Feruloylquinic Acid: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 4-Feruloylquinic acid (4-FQA), a notable phenylpropanoid found in various natural sources, including coffee beans. The following sections detail the mass spectrometry, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a primary tool for the identification and structural elucidation of this compound. Analysis is typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) for fragmentation analysis.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Mode | Reference |

| Molecular Formula | C₁₇H₂₀O₉ | - | [1] |

| Molecular Weight | 368.338 g/mol | - | [2] |

| Monoisotopic Mass | 368.11073221 Da | - | [1] |

| Precursor Ion [M-H]⁻ | m/z 367 | Negative ESI | [3] |

| Precursor Ion [M+H]⁺ | m/z 369.118 | Positive ESI | [1] |

| Precursor Ion [M+Na]⁺ | m/z 391.1 | Positive ESI |

Table 2: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 367)

The fragmentation pattern is crucial for distinguishing 4-FQA from its isomers (e.g., 3-FQA and 5-FQA). For 4-acyl derivatives, the presence of a characteristic ion at m/z 173 is a key indicator[3].

| Fragment Ion (m/z) | Proposed Identity | Significance | Reference |

| 193 | [Ferulic acid - H]⁻ | Secondary Peak | [3] |

| 173 | [Quinic acid - H - H₂O]⁻ | Base Peak / Diagnostic Fragment | [3] |

| 134 | [Ferulic acid - H - COOH]⁻ | Fragment of Feruloyl Moiety | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For reference, typical chemical shift ranges for the core moieties are provided below. The recommended solvent for acyl-quinic acids is methanol-d₄ (CD₃OD), and analysis should be performed on a high-field instrument (≥500 MHz).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Feruloyl | Aromatic (H-2', H-5', H-6') | 6.8 - 7.3 | 110 - 150 |

| Olefinic (H-7', H-8') | 6.3 - 7.7 (trans coupling, J ≈ 16 Hz) | 115 - 147 | |

| Methoxy (-OCH₃) | ~3.9 | ~56 | |

| Quinic Acid | Carbinol (H-3, H-4, H-5) | 3.5 - 5.5 | 68 - 78 |

| Methylene (H-2, H-6) | 1.9 - 2.4 | 35 - 42 | |

| Quaternary (C-1) | - | ~75 | |

| Ester/Carboxyl | C-9' (Ester C=O) | - | 165 - 170 |

| C-7 (Carboxyl) | - | 175 - 180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the chromophore of this compound, which is characteristic of a hydroxycinnamic acid derivative.

Table 4: UV-Vis Absorption Data for this compound

| Parameter | Wavelength (nm) | Solvent | Reference |

| λmax | ~322 - 326 | Methanol or Ethanol | [3] |

Experimental Protocols

Protocol 1: Isolation of this compound from a Plant Matrix

This is a generalized protocol for the isolation of chlorogenic acids, which can be adapted for 4-FQA.

-

Extraction: The dried and powdered plant material (e.g., green coffee beans) is extracted with an 80% methanol/water solution using sonication or maceration.

-

Filtration & Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude aqueous extract.

-

Solid-Phase Extraction (SPE): The crude extract is loaded onto a C18 SPE cartridge, washed with water to remove polar impurities, and then eluted with methanol to recover the phenolic compounds.

-

Preparative HPLC: The methanol fraction is further purified using preparative reverse-phase HPLC with a C18 column. A water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid), is used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.

-

Compound Verification: Fractions containing the pure compound are combined, the solvent is evaporated, and the structure is confirmed using the spectroscopic methods detailed below.

Protocol 2: LC-MS/MS Analysis

-

Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution: A typical gradient runs from 5-95% Solvent B over 15-20 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Both positive and negative modes are used to gather comprehensive data.

-

Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired. For MS/MS, precursor ions corresponding to 4-FQA (m/z 369 in positive mode, m/z 367 in negative mode) are selected for fragmentation.

Protocol 3: NMR Analysis

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD).

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for adequate signal dispersion.

-

Experiments:

-

¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Proton-decoupled carbon experiment to determine the number and chemical shifts of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals by establishing ¹H-¹H correlations (COSY), direct ¹H-¹³C one-bond correlations (HSQC), and ¹H-¹³C long-range (2-3 bond) correlations (HMBC).

-

-

Referencing: Chemical shifts are referenced to the residual solvent signal of methanol-d₄ (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).

Diagrams and Workflows

The following diagrams illustrate the general workflow for the characterization of this compound and its basic chemical structure.

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

Caption: Logical Relationship of the Structural Moieties in this compound.

References

- 1. 4-O-Feruloylquinic acid | C17H20O9 | CID 10177048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2613-86-7 | this compound [phytopurify.com]

- 3. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Fourth-Generation Fluoroquinolones, with a focus on Moxifloxacin

Disclaimer: The term "4-FQA" is not a standard chemical identifier. Based on the context of the query, it is interpreted as an abbreviation for fourth-generation fluoroquinolone antibiotics. This guide will focus on Moxifloxacin as a representative example of this class of compounds.

Fourth-generation fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents.[1][2] A key feature of this generation is their dual action, inhibiting both DNA gyrase and topoisomerase IV, which slows the development of bacterial resistance.[2] These agents exhibit potent activity against Gram-positive bacteria and also cover Gram-negative and atypical pathogens.[1][3]

Moxifloxacin: A Case Study

Moxifloxacin is a prominent member of the fourth-generation fluoroquinolones, distinguished by its broad-spectrum antimicrobial activity.[3]

A summary of the key physical and chemical properties of Moxifloxacin is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Formula | C21H24FN3O4 | PubChem |

| Molecular Weight | 401.43 g/mol | PubChem |

| Appearance | Pale yellow crystalline powder | Scientific literature |

| Melting Point | 224-226 °C | Scientific literature |

| Solubility | Sparingly soluble in water, soluble in dilute acidic solutions | DrugBank |

| pKa | pKa1 = 6.4 (carboxylic acid), pKa2 = 10.2 (piperazine) | DrugBank |

| LogP | 0.4 | DrugBank |

-

UV Spectrum: Moxifloxacin exhibits characteristic UV absorption maxima at approximately 293 nm in acidic solution.

-

Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for the carboxylic acid, ketone, and aromatic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectrum: 1H and 13C NMR spectra are used to confirm the chemical structure of Moxifloxacin.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like Moxifloxacin.

The melting point of Moxifloxacin can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered Moxifloxacin is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the substance melts is recorded as the melting point.

-

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of Moxifloxacin is added to a flask containing a known volume of distilled water.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is shaken until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of Moxifloxacin in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Mechanism of Action: Signaling Pathway

Fluoroquinolones exert their antibacterial effect by interfering with bacterial DNA replication. They target two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.

The dual inhibition of these enzymes by fourth-generation fluoroquinolones like Moxifloxacin is a key advantage, as mutations in both target enzymes are required for high-level resistance to develop.

Caption: Simplified mechanism of action of Moxifloxacin.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining the MIC.

Caption: Workflow for MIC determination by broth microdilution.

This guide provides a foundational overview of the physical and chemical properties of fourth-generation fluoroquinolones, using Moxifloxacin as a prime example. The provided experimental protocols and diagrams offer a starting point for researchers and drug development professionals working with this important class of antibiotics. For more detailed information, consulting the referenced literature and pharmacopeial standards is recommended.

References

Potential health benefits of 4-Feruloylquinic acid consumption

An In-Depth Technical Guide on the Potential Health Benefits of 4-Feruloylquinic Acid Consumption for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (4-FQA) is a phenolic compound belonging to the family of chlorogenic acids, which are esters of cinnamic acids and quinic acid. It is naturally present in various plant-based foods, with coffee being a primary dietary source[1][2]. As a derivative of ferulic acid, 4-FQA is increasingly recognized for its potential health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects. These biological activities suggest its potential utility in the prevention and management of chronic diseases such as cardiovascular and neurodegenerative disorders[2][3]. This technical guide provides a comprehensive overview of the current scientific understanding of 4-FQA, focusing on its potential health benefits, underlying mechanisms of action, and relevant experimental methodologies. While direct experimental data for 4-FQA is emerging, this guide will draw upon the substantial body of evidence available for its parent compound, ferulic acid, and closely related isomers to build a robust scientific profile.

Antioxidant Properties

The antioxidant capacity of 4-FQA is a cornerstone of its potential health benefits. Phenolic compounds, in general, are known to act as potent free radical scavengers, and feruloyl derivatives are no exception.

Mechanism of Antioxidant Action

Computational studies on 5-feruloylquinic acid, a close isomer of 4-FQA, reveal that its antioxidant activity stems from its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS)[4]. The presence of multiple hydroxyl groups on both the feruloyl and quinic acid moieties contributes to this activity. The overall rate constants for the reaction of 5-FQA with hydroperoxyl radicals are significant, indicating a potent free radical scavenging activity comparable to or even exceeding that of well-known antioxidants like Trolox and BHT[4].

Quantitative Antioxidant Capacity

While specific ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) values for 4-FQA are not extensively documented, studies on ferulic acid and related compounds provide a strong indication of its potential.

| Compound | Antioxidant Assay | Result | Reference |

| 5-Feruloylquinic Acid | Hydroperoxyl Radical Scavenging (k, M⁻¹s⁻¹) | 2.28 x 10⁷ (in water) | [4] |

| Ferulic Acid | FRAP (µM Fe²⁺) | High reducing power | [5] |

| Ferulic Acid | ORAC (µM Trolox Equivalents) | High radical scavenging capacity | [5] |

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. 4-FQA, likely through the actions of its constituent, ferulic acid, is postulated to exert significant anti-inflammatory effects by modulating key signaling pathways.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.

Studies on ferulic acid have shown that it can inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit[1][6].

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK1/2, JNK, and p38, is another critical regulator of the inflammatory response. Ferulic acid has been demonstrated to suppress the phosphorylation of these MAPK components in response to inflammatory stimuli[7][8]. By inhibiting the activation of both the NF-κB and MAPK pathways, ferulic acid and, by extension, 4-FQA can effectively downregulate the production of a wide array of inflammatory mediators.

Experimental Evidence

While direct in vivo studies on 4-FQA are limited, a study on 3-O-feruloylquinic acid demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced RAW 264.7 cell model. It was shown to inhibit the release of nitric oxide (NO) at a concentration of 400 μg/mL, with an inhibitory rate of 60.92%, and also inhibited the expression of IL-1β and IL-6[9].

Neuroprotective Properties

The neuroprotective effects of phenolic acids are a growing area of research, with promising implications for neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of ferulic acid, and likely 4-FQA, to cross the blood-brain barrier makes it a particularly interesting candidate for neurological health[10].

Mechanisms of Neuroprotection

The neuroprotective actions of ferulic acid are multifaceted and include:

-

Antioxidant Effects: By scavenging ROS, ferulic acid protects neurons from oxidative damage, a key contributor to neurodegeneration[11].

-

Anti-inflammatory Effects: As detailed above, the inhibition of NF-κB and MAPK pathways reduces neuroinflammation, which is implicated in the progression of neurodegenerative diseases[11].

-

Anti-apoptotic Effects: Ferulic acid has been shown to protect neuronal cells from apoptosis (programmed cell death) induced by various neurotoxins and ischemic events[12][13].

-

Modulation of Neurotrophic Signaling: Evidence suggests that ferulic acid can upregulate neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity[6].

Experimental Evidence

-

In Vitro Models: Ferulic acid has been shown to protect PC-12 cells from ischemia/reperfusion-induced apoptosis and ROS generation in a concentration-dependent manner[12][13].

-

In Vivo Models: In a rat model of cerebral ischemia/reperfusion, treatment with ferulic acid significantly attenuated memory impairment and reduced hippocampal neuronal apoptosis and oxidative stress in a dose-dependent manner[12][13]. In a rotenone-induced rat model of Parkinson's disease, ferulic acid (50 mg/kg) restored antioxidant enzyme levels, inhibited lipid peroxidation, and reduced inflammatory mediators, ultimately protecting dopamine neurons[14].

Potential Cardiovascular Benefits

The antioxidant and anti-inflammatory properties of 4-FQA also suggest potential benefits for cardiovascular health. Chronic inflammation and oxidative stress are key drivers of atherosclerosis and other cardiovascular diseases[3][15].

Mechanisms of Cardioprotection

Ferulic acid has been shown to exert cardioprotective effects through several mechanisms:

-

Reduction of Oxidative Stress: By scavenging free radicals, ferulic acid can protect cardiac tissues from oxidative damage[16].

-

Anti-inflammatory Action: Inhibition of inflammatory pathways can reduce vascular inflammation, a critical step in the development of atherosclerosis[3].

-

Improved Endothelial Function: Some studies suggest that ferulic acid may enhance the bioavailability of nitric oxide, a key molecule for maintaining vascular health and regulating blood pressure[15].

-

Lipid-Lowering Effects: Preclinical studies indicate that ferulic acid may help to lower cholesterol levels[15].

Experimental Evidence

In diabetic rats with isoproterenol-induced myocardial infarction, ferulic acid at a dose of 40 mg/kg significantly reduced serum cardiac enzyme levels and improved the cellular architecture of the heart tissue[16].

Metabolism and Bioavailability

This compound, consumed through dietary sources like coffee, is absorbed and metabolized in the human body. It has been detected in human plasma and urine following coffee ingestion, confirming its bioavailability[2]. The metabolism of feruloylquinic acids involves hydrolysis of the ester bond to release ferulic acid and quinic acid, followed by further phase II metabolism (sulfation and glucuronidation) of ferulic acid[17].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Model)

This is a widely used model to assess the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220g) are typically used.

-

Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

-

Treatment: The test compound (e.g., ferulic acid or 4-FQA) is administered orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Inflammation in RAW 264.7 Macrophages (In Vitro Anti-inflammatory Model)

This cell-based assay is used to investigate the molecular mechanisms of anti-inflammatory action.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 4-FQA) for 1-2 hours.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using ELISA kits.

-

Protein Expression (iNOS, COX-2, p-p65, p-MAPKs): The expression levels of these proteins in cell lysates are determined by Western blotting.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits the inflammatory response by 50%) can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound is a promising bioactive compound with the potential to confer significant health benefits, primarily through its antioxidant, anti-inflammatory, and neuroprotective properties. While direct experimental evidence for 4-FQA is still accumulating, the extensive research on its parent compound, ferulic acid, and related isomers provides a strong scientific rationale for its potential therapeutic and preventive applications. The modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, appears to be a central mechanism underlying its beneficial effects. Further research, including well-designed in vitro and in vivo studies, is warranted to fully elucidate the specific dose-dependent effects and molecular targets of this compound, which will be crucial for its potential development as a nutraceutical or therapeutic agent. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full potential of this intriguing natural compound.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240453) [hmdb.ca]

- 3. Ferulic Acid and Cardiovascular Health: Therapeutic and Preventive Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Cardioprotective Effects of Ferulic Acid Through Inhibition of Advanced Glycation End Products in Diabetic Rats with Isoproterenol-Induced Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]

The Occurrence and Analysis of 4-Feruloylquinic Acid in Fruits and Vegetables: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is a phenolic compound found across the plant kingdom. As an ester of ferulic acid and quinic acid, it contributes to the antioxidant capacity of many dietary fruits and vegetables. The growing interest in nutraceuticals and functional foods has brought compounds like this compound to the forefront of research, with studies exploring its potential roles in human health and disease prevention. This technical guide provides an in-depth overview of the occurrence of this compound in plant-based foods, detailed analytical methodologies for its quantification, and an exploration of its potential biological signaling pathways.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different plant species, cultivars, and even plant parts. The following table summarizes the quantitative data available in the scientific literature and food composition databases.

| Food Item | Plant Part | Concentration (mg/100g fresh weight, unless otherwise noted) | Reference |

| Coffee, Arabica | Beans | 8.57 - 13.26 | [1] |

| Coffee, Robusta | Beans | 8.57 - 30.056 | [1] |

| Sweet Potato | Vine Tips | 239 (mg/100g dry weight) | [2] |

| Blackcurrant | Fruit | 0.23 | [1] |

| Jostaberry | Fruit | 0.20 | [1] |

| Carrot | Root | 0.13 | [1] |

| Sour Cherry | Fruit | 0.07 | [1] |

| European Plum | Fruit | Detected | [1] |

| Peach | Fruit | Detected | [1] |

| Apricot | Fruit | Detected | [1] |

Experimental Protocols for Quantification

The accurate quantification of this compound in complex plant matrices necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is the most widely employed technique.

Generalized Protocol for Extraction and HPLC-DAD-ESI-MS Analysis

1. Sample Preparation and Extraction:

-

Homogenization: A representative sample of the fruit or vegetable is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of phenolic compounds.

-

Extraction Solvent: A mixture of methanol/water or acetone/water (typically 80:20, v/v) with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) is commonly used to enhance extraction efficiency and preserve the stability of the phenolic compounds.

-

Extraction Procedure: The powdered sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C). The process is often repeated to ensure complete extraction.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

2. HPLC-DAD-ESI-MS/MS Analysis:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of chlorogenic acids.

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid. The gradient starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

-

-

Diode-Array Detection (DAD): The DAD is set to monitor a range of wavelengths, typically from 200 to 400 nm. This compound exhibits a characteristic UV absorption maximum at approximately 325 nm.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI source is operated in negative ion mode, as phenolic acids readily deprotonate.

-

Full Scan MS: Acquires mass spectra over a defined m/z range (e.g., 100-1000) to detect the [M-H]⁻ ion of this compound (m/z 367.1).

-

Tandem MS (MS/MS): The precursor ion (m/z 367.1) is selected and fragmented to produce characteristic product ions. Key fragments for this compound include m/z 193 (feruloyl moiety), m/z 173, and m/z 134. These fragmentation patterns are crucial for unambiguous identification.

-

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Fig. 1: Experimental workflow for 4-FQA analysis.

Hypothesized Signaling Pathways

Direct evidence for the specific signaling pathways modulated by this compound is limited. However, based on the well-documented bioactivities of its constituent parts, ferulic acid and other chlorogenic acids, a hypothesized mechanism of action can be proposed. These related compounds have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key cellular signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Proposed Anti-Inflammatory and Antioxidant Signaling of this compound:

-

Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This compound is hypothesized to inhibit the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of inflammatory mediators.

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. It is proposed that this compound can suppress the phosphorylation of these MAPK proteins, leading to a reduction in the inflammatory response.

-

Activation of Nrf2 Pathway: As a phenolic compound, this compound likely possesses antioxidant properties. It may activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This would lead to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to mitigate oxidative stress.

Fig. 2: Hypothesized signaling pathways of 4-FQA.

Conclusion

This compound is a noteworthy dietary phenolic compound with a widespread occurrence in fruits and vegetables, particularly in coffee. Standardized and validated analytical methods, primarily HPLC-DAD-ESI-MS, are essential for its accurate quantification. While direct evidence for its specific molecular targets is still emerging, the bioactivity of related compounds suggests that this compound likely exerts beneficial health effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development and functional foods.

References

- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 2. scispace.com [scispace.com]

- 3. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Chlorogenic Acid in Coffee Products - Plant Science & Technology [plant.lifeasible.com]

- 9. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling [mdpi.com]

- 10. notulaebotanicae.ro [notulaebotanicae.ro]

- 11. journals.plos.org [journals.plos.org]

- 12. HPLC-DAD-ESI-MSn identification of phenolic compounds in cultivated strawberries from Macedonia | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 13. Concentration data for 4-p-Coumaroylquinic acid in Apple [Dessert], whole, raw - Phenol-Explorer [phenol-explorer.eu]

- 14. Identification and quantification of selected metabolites in differently pigmented leaves of lettuce (Lactuca sativa L.) cultivars harvested at mature and bolting stages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Feruloylquinic Acid in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds belonging to the larger family of chlorogenic acids. They are esters formed between ferulic acid and quinic acid. These compounds are widely distributed in the plant kingdom and are significant components of the human diet, being found in coffee, fruits, vegetables, and cereals. The isomeric diversity of FQAs, arising from the different positions of the feruloyl group on the quinic acid moiety (regioisomers) and the cis/trans configuration of the ferulic acid double bond, plays a crucial role in their bioavailability, metabolism, and biological activity. This technical guide provides a comprehensive overview of the isomers of feruloylquinic acid, their quantitative distribution in natural products, detailed experimental protocols for their analysis, and an exploration of their impact on key signaling pathways relevant to drug development.

Isomeric Forms of Feruloylquinic Acid

The primary isomers of feruloylquinic acid found in nature are the mono-acylated derivatives. The position of the ester linkage on the quinic acid ring defines the regioisomer. The most common regioisomers are:

-

3-O-feruloylquinic acid (3-FQA)

-

4-O-feruloylquinic acid (4-FQA)

-

5-O-feruloylquinic acid (5-FQA)

In addition to these regioisomers, both cis and trans isomers of the feruloyl moiety can exist, although the trans form is generally more prevalent in natural products.

Quantitative Distribution in Natural Products

The concentration of feruloylquinic acid isomers varies significantly across different plant sources. The following tables summarize the quantitative data for the most common isomers in various natural products.

Table 1: Concentration of 3-O-feruloylquinic acid in Various Natural Products

| Natural Source | Plant Part | Concentration (mg/100g dry weight, unless specified) | Reference |

| Green Coffee Beans (C. arabica) | Beans | 159 | [1] |

| Phellodendri Amurensis Cortex | Cortex | Present, not quantified | [2] |

| Cruciferous Vegetables | Leaves | Varies (e.g., highest in some species) | [3] |

| Prunus cerasus (Sour Cherry) | Fruit | Reported presence | [4] |

| Prunus persica (Peach) | Fruit | Reported presence | [4] |

Table 2: Concentration of 4-O-feruloylquinic acid in Various Natural Products

| Natural Source | Plant Part | Concentration (mg/100g dry weight, unless specified) | Reference |

| Green Coffee Beans (C. arabica) | Beans | Present, quantified with other isomers | [5] |

| Phellodendri Amurensis Cortex | Cortex | Present, not quantified | [2] |

| Avocado | Peel and Seed | Identified | [6] |

Table 3: Concentration of 5-O-feruloylquinic acid in Various Natural Products

| Natural Source | Plant Part | Concentration (mg/100g dry weight, unless specified) | Reference |

| Green Coffee Beans (C. arabica) | Beans | 1% of dry beans | [7] |

| Arabica Coffee Beverage | Beverage | 4.64 mg/100 ml | [8] |

| Black Currant | Fruit | Present | [7] |

| Carrot | Root | Present | [7] |

| Highbush Blueberry | Fruit | Present | [7] |

| Loquat | Fruit | Present | [7] |

| Avocado | Peel and Seed | Identified | [6] |

Experimental Protocols

Accurate identification and quantification of feruloylquinic acid isomers are critical for research and development. The following sections provide detailed methodologies for their analysis.

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization depending on the specific plant matrix.

Objective: To extract feruloylquinic acid isomers from plant material for subsequent analysis.

Materials:

-

Freeze-dried and powdered plant material

-

Hexane

-

Methanol/water solution (80:20, v/v)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.2 µm regenerated cellulose filters

Procedure:

-

Weigh approximately 2 g of the freeze-dried and powdered plant sample.

-

To eliminate lipids, extract the sample with 20 mL of hexane. Discard the hexane phase.

-

To the solid residue, add 15 mL of a methanol/water (80:20, v/v) solution.

-

Place the mixture in an ultrasonic bath for 15 minutes at room temperature to facilitate extraction.[6]

-

Centrifuge the mixture for 15 minutes at 1000 x g.[6]

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 3-6) two more times with the remaining solid residue.

-

Combine all the supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., <40°C).

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of the methanol/water (80:20, v/v) solution.

-

Filter the final extract through a 0.2 µm regenerated cellulose filter into an HPLC vial.[6]

-

Store the filtered extract at -18°C until analysis.[6]

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Objective: To separate and quantify feruloylquinic acid isomers using HPLC-DAD.

Instrumentation:

-

HPLC system with a quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: Water with 0.3% formic acid.

-

Mobile Phase B: Acetonitrile with 0.3% formic acid.

-

Standards of 3-FQA, 4-FQA, and 5-FQA of known purity.

Procedure:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (water with 0.3% formic acid) and Mobile Phase B (acetonitrile with 0.3% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B. The gradient should be optimized for the specific sample matrix to achieve baseline separation of the isomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector monitoring at 320 nm.[9]

-

-

Standard Preparation:

-

Prepare a stock solution of each FQA isomer standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration for each isomer.

-

Inject the prepared sample extracts.

-